Ddcdp choline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

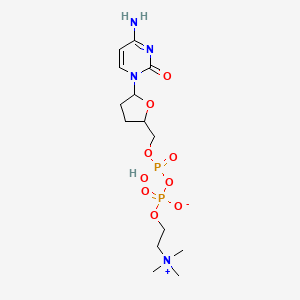

Ddcdp choline, also known as this compound, is a useful research compound. Its molecular formula is C14H26N4O9P2 and its molecular weight is 456.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

CDP-choline plays a crucial role in neuroprotection, particularly in conditions involving neuronal injury or degeneration. It acts as a precursor for both choline and uridine, essential for the synthesis of phosphatidylcholine, a major component of neuronal membranes.

Case Study: Traumatic Brain Injury

A study demonstrated that administration of CDP-choline at a dosage of 100 mg/kg significantly increased extracellular acetylcholine levels in the brains of rats following traumatic brain injury. This suggests that CDP-choline may enhance cholinergic signaling, which is often impaired after such injuries .

Cognitive Enhancement

CDP-choline has been investigated for its potential to enhance cognitive functions and memory. Research indicates that it can improve cognitive performance in aging populations and individuals with cognitive impairments.

Clinical Findings

- In patients with Alzheimer's disease and other forms of dementia, CDP-choline has shown promise in slowing cognitive decline and improving memory scores on standardized tests .

- A systematic review indicated that CDP-choline provides modest but consistent improvements in memory and behavior among elderly individuals with chronic cerebral disorders .

Treatment of Neurological Disorders

CDP-choline has been utilized in various neurological conditions due to its neuroprotective properties and ability to enhance cerebral metabolism.

Applications in Specific Conditions

- Ischemic Stroke : Clinical studies have shown that CDP-choline can accelerate recovery from ischemic stroke by improving motor functions and consciousness levels .

- Parkinson's Disease : It has been used as an adjunct therapy to improve symptoms associated with Parkinson's disease without significant side effects .

- Sepsis : Research indicates that CDP-choline administration can ameliorate inflammation and tissue damage in experimental models of sepsis, highlighting its potential as a therapeutic agent in critical care settings .

Regenerative Effects

Recent studies have highlighted the regenerative effects of CDP-choline on myelin regeneration following demyelination. In models using cuprizone-induced demyelination, low doses of CDP-choline were found to enhance early remyelination and increase oligodendrocyte numbers, suggesting its utility in demyelinating diseases such as multiple sclerosis .

Data Summary Table

Propiedades

Número CAS |

130036-24-7 |

|---|---|

Fórmula molecular |

C14H26N4O9P2 |

Peso molecular |

456.33 g/mol |

Nombre IUPAC |

[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O9P2/c1-18(2,3)8-9-24-28(20,21)27-29(22,23)25-10-11-4-5-13(26-11)17-7-6-12(15)16-14(17)19/h6-7,11,13H,4-5,8-10H2,1-3H3,(H3-,15,16,19,20,21,22,23) |

Clave InChI |

NZCQWOIOZLKJHJ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |

SMILES canónico |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |

Sinónimos |

2',3'-dideoxycytidine diphosphocholine ddCDP choline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.